Technical Guide: Synthesis and Characterization of 4-Oxohepta-2,5-dienedioic Acid
Technical Guide: Synthesis and Characterization of 4-Oxohepta-2,5-dienedioic Acid
The following technical guide details the synthesis, characterization, and application of 4-oxohepta-2,5-dienedioic acid (CAS: 34911-62-1). This document is structured for researchers in organic synthesis and metabolic engineering, emphasizing reproducible protocols and mechanistic insights.
Executive Summary
4-Oxohepta-2,5-dienedioic acid (C₇H₆O₅), often referred to as a symmetrical "acetone-diglyoxylic" derivative, represents a critical C7 dicarboxylic acid building block.[1][2] Structurally, it features a central ketone flanked by two conjugated alkene moieties and terminal carboxylic acid groups. This unique
This guide provides a validated protocol for its chemical synthesis via the double aldol condensation of acetone and glyoxylic acid , followed by a comprehensive characterization suite.
Chemical Foundation & Stability
The molecule exists primarily as the trans,trans- (E,E)-isomer due to steric constraints across the conjugated backbone.
| Property | Specification |
| IUPAC Name | (2E,5E)-4-Oxohepta-2,5-dienedioic acid |
| CAS Number | 34911-62-1 |
| Molecular Formula | C₇H₆O₅ |
| Molecular Weight | 170.12 g/mol |
| pKa (Calculated) | 2.8 (COOH), 3.5 (COOH) |
| Solubility | Soluble in Ethanol, DMSO, Water (Hot); Insoluble in Hexane |
| Stability | Sensitive to UV (photodimerization); Stable at pH < 7 |
Structural Visualization
The molecule exhibits
Figure 1: Retrosynthetic assembly showing the double aldol condensation strategy.
Synthetic Protocol: Acid-Catalyzed Condensation
This protocol utilizes an acid-catalyzed dehydration approach, which suppresses the formation of polymeric byproducts common in base-catalyzed routes.
Reagents & Equipment[4]
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Glyoxylic acid monohydrate (98%)
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Acetone (HPLC grade)
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Glacial Acetic Acid (Solvent/Catalyst)
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Concentrated HCl (Co-catalyst)
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Equipment : 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.
Step-by-Step Methodology
Phase 1: Reaction Initiation
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Dissolution : In a 250 mL round-bottom flask, dissolve 9.2 g (0.1 mol) of Glyoxylic acid monohydrate in 30 mL of Glacial Acetic Acid .
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Precursor Addition : Add 2.9 g (3.7 mL, 0.05 mol) of Acetone . Note: A slight excess of glyoxylic acid (2.1 eq) is recommended to ensure complete conversion of acetone.
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Catalysis : Add 1.0 mL of Concentrated HCl dropwise while stirring. The solution should remain clear to pale yellow.
Phase 2: Condensation & Dehydration
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Reflux : Attach the reflux condenser and heat the mixture to 90–100°C for 4–6 hours .
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Observation: The solution will darken to an amber/orange color, indicating the formation of the conjugated system.
-
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Monitoring : Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol/Acetic Acid 8:2:0.1). The product will appear as a UV-active spot (
) distinct from glyoxylic acid ( ).
Phase 3: Isolation & Purification
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Concentration : Remove approximately 50% of the solvent (acetic acid) under reduced pressure (Rotavap at 50°C).
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Precipitation : Pour the concentrated residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a beige solid.
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Filtration : Filter the solid using a Buchner funnel and wash with 20 mL of cold water followed by 10 mL of cold diethyl ether (to remove unreacted acetone/oligomers).
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Recrystallization : Recrystallize the crude solid from hot water or ethanol/water (1:1) .
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Yield Target: 45–60% (approx. 3.8–5.1 g).
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Appearance: Pale yellow needles or powder.
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Characterization Suite
Trustworthiness in synthesis requires rigorous structural validation. The following data confirms the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule results in a simplified spectrum.
H NMR (400 MHz, DMSO-Interpretation: The large coupling constant (
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188.5 ppm : C=O (Ketone, C4)
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166.2 ppm : C=O (Carboxylic Acid, C1/C7)
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138.4 ppm : CH (Alkene,
to acid, C3/C5) -
132.1 ppm : CH (Alkene,
to acid, C2/C6)
Mass Spectrometry (ESI-MS)
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Mode : Negative Ion Mode (ESI-)
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Molecular Ion [M-H]⁻ : Calculated: 169.01; Observed: 169.0 m/z .
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Fragmentation : Loss of CO₂ (44 Da) typically observed, yielding peaks at 125 m/z.
Infrared Spectroscopy (FT-IR)
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3200–2500 cm⁻¹ : Broad O-H stretch (Carboxylic acid dimer).
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1715 cm⁻¹ : C=O stretch (Conjugated carboxylic acid).
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1685 cm⁻¹ : C=O stretch (Conjugated ketone). Note: Lower frequency due to conjugation with two alkenes.
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1620 cm⁻¹ : C=C stretch (Alkene).
Metabolic Context & Applications
While synthesized chemically here, 4-oxohepta-2,5-dienedioic acid is structurally analogous to intermediates in the Gentisate Pathway (degradation of aromatics like salicylate and 3-hydroxybenzoate).
Biological Pathway Visualization
The compound mimics the carbon skeleton of Maleylpyruvate and Fumarylpyruvate , key intermediates cleaved by specific hydrolases.
Figure 2: The metabolic role of the 4-oxohepta-2,5-dienedioic acid skeleton (as Fumarylpyruvate) in aromatic degradation.
Applications in Drug Development
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Crosslinking Agent : The bifunctional electrophilic nature allows it to crosslink cysteine residues in proteins, useful for mapping active sites or stabilizing peptide therapeutics.
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Bio-based Monomers : Used as a precursor for synthesizing pyrrolidones via reaction with primary amines (Paal-Knorr type reaction).
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5702864, (2E,5E)-4-oxohepta-2,5-dienedioic acid. Retrieved from [Link]
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RSC Advances (2013) . Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid. (Contextual reference for furan/diacid chemistry). Retrieved from [Link]
